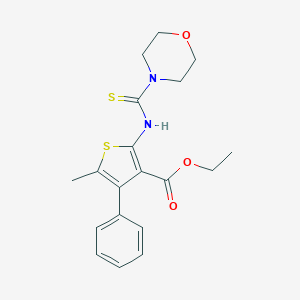
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate is a chemical compound that has been the subject of scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases. In
作用機序
The mechanism of action of Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in various disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of COX-2. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, it has been shown to have anticancer properties by inhibiting the growth of cancer cells.
実験室実験の利点と制限
One advantage of using Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to determine its efficacy in certain disease models.
将来の方向性
There are several future directions for research on Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to explore its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, it may be useful to investigate the potential side effects of this compound in order to determine its safety for use in humans.
合成法
The synthesis of Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate involves several steps. The first step involves the reaction of 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base. This reaction results in the formation of this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C19H22N2O3S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3S2/c1-3-24-18(22)16-15(14-7-5-4-6-8-14)13(2)26-17(16)20-19(25)21-9-11-23-12-10-21/h4-8H,3,9-12H2,1-2H3,(H,20,25) |
InChIキー |
DLILFZHJTJDTRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCOCC3 |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274909.png)
![methyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274910.png)
![methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274911.png)
![methyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274913.png)
![methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274915.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)
